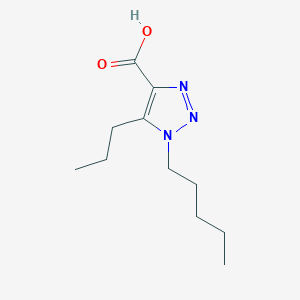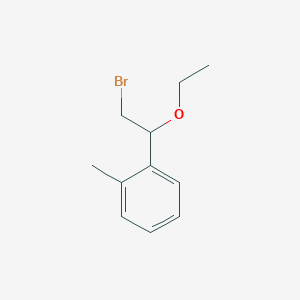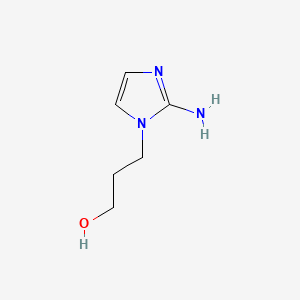
2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a piperidine ring, and a butanamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide typically involves multiple steps, including the formation of the piperidine ring and the subsequent attachment of the amino and butanamide groups. One common method involves the condensation of 4,4-dimethoxyl-2-butanone with cyanoacetamide in the presence of ammonium acetate and acetic acid as catalysts . This is followed by cyclization, chlorination, and hydrolysis to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and piperidine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide involves its interaction with specific molecular targets and pathways. For instance, it inhibits the activity of inducible nitric oxide synthase (iNOS) by binding to its active site, thereby preventing the production of nitric oxide . This inhibition can have various biological effects, including anti-inflammatory and neuroprotective actions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylpyridine: This compound shares a similar amino and methylpyridine structure but lacks the piperidine and butanamide groups.
2-Amino-4-methylpyridinium 2-hydroxybenzoate: Another related compound with a similar core structure but different functional groups.
Uniqueness
2-Amino-4-(methyl(1-methylpiperidin-4-yl)amino)butanamide is unique due to its combination of an amino group, a piperidine ring, and a butanamide backbone
Propriétés
Formule moléculaire |
C11H24N4O |
|---|---|
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
2-amino-4-[methyl-(1-methylpiperidin-4-yl)amino]butanamide |
InChI |
InChI=1S/C11H24N4O/c1-14-6-3-9(4-7-14)15(2)8-5-10(12)11(13)16/h9-10H,3-8,12H2,1-2H3,(H2,13,16) |
Clé InChI |
NJFTWMVJNOAQEK-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)N(C)CCC(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[3-(Trifluoromethyl)cyclohexyl]methanesulfonamide](/img/structure/B13634584.png)
![3-(Chloromethyl)spiro[3.3]heptan-1-one](/img/structure/B13634586.png)

![2,5-Dioxa-8-azaspiro[3.4]octane](/img/structure/B13634592.png)

![2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione](/img/structure/B13634600.png)

